1-Cyclopropyl-4-ethynyl-1H-pyrazole
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Overview
Description
1-Cyclopropyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol It features a five-membered pyrazole ring substituted with a cyclopropyl group at the 1-position and an ethynyl group at the 4-position
Preparation Methods
The synthesis of 1-Cyclopropyl-4-ethynyl-1H-pyrazole can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, pyrazole derivatives can be synthesized using transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
1-Cyclopropyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Scientific Research Applications
1-Cyclopropyl-4-ethynyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing various biological pathways. The cyclopropyl and ethynyl groups contribute to its unique reactivity and binding properties .
Comparison with Similar Compounds
1-Cyclopropyl-4-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-1H-pyrazole: Differing in the substituents on the pyrazole ring, leading to variations in reactivity and applications.
1-Cyclopropyl-3-ethynyl-1H-pyrazole: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-4-ethynylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-5-9-10(6-7)8-3-4-8/h1,5-6,8H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZUSZDYCTVQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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